molecular formula C23H31NO4 B6130397 3-[(1-adamantylcarbonyl)amino]-3-(4-propoxyphenyl)propanoic acid

3-[(1-adamantylcarbonyl)amino]-3-(4-propoxyphenyl)propanoic acid

Katalognummer B6130397
Molekulargewicht: 385.5 g/mol
InChI-Schlüssel: QRHAHDRSXMWKPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(1-adamantylcarbonyl)amino]-3-(4-propoxyphenyl)propanoic acid, commonly known as PACA, is a synthetic compound that has been extensively studied for its potential therapeutic properties. PACA is a non-steroidal anti-inflammatory drug (NSAID) and belongs to the family of adamantane derivatives.

Wirkmechanismus

The mechanism of action of PACA is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that play a role in the development of inflammation, pain, and fever. By inhibiting COX enzymes, PACA reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects
PACA has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. PACA has been shown to have a low toxicity profile and does not cause significant gastrointestinal side effects, unlike other 3-[(1-adamantylcarbonyl)amino]-3-(4-propoxyphenyl)propanoic acids.

Vorteile Und Einschränkungen Für Laborexperimente

PACA has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has a low toxicity profile, which makes it safe for use in animal studies. PACA has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various animal models, which makes it a useful tool for studying the mechanisms of inflammation and pain.
However, there are also some limitations to using PACA in lab experiments. PACA has a short half-life, which means that it needs to be administered frequently to maintain therapeutic levels. PACA also has poor solubility in water, which makes it difficult to administer in aqueous solutions. Finally, PACA has not been extensively studied in humans, which limits its potential clinical applications.

Zukünftige Richtungen

There are several future directions for the study of PACA. First, further studies are needed to fully understand the mechanism of action of PACA. Second, studies are needed to determine the optimal dosing and administration of PACA in animal models and humans. Third, studies are needed to determine the potential clinical applications of PACA in the treatment of inflammatory diseases. Finally, the development of novel PACA analogs with improved pharmacokinetic and pharmacodynamic properties could lead to the development of more effective anti-inflammatory drugs.

Synthesemethoden

The synthesis of PACA involves the reaction between 1-adamantyl isocyanate and 4-propoxybenzylamine. The reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography. The yield of PACA is typically around 70%.

Wissenschaftliche Forschungsanwendungen

PACA has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. PACA has been studied in vitro and in vivo for its potential use in the treatment of various inflammatory diseases, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.

Eigenschaften

IUPAC Name

3-(adamantane-1-carbonylamino)-3-(4-propoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO4/c1-2-7-28-19-5-3-18(4-6-19)20(11-21(25)26)24-22(27)23-12-15-8-16(13-23)10-17(9-15)14-23/h3-6,15-17,20H,2,7-14H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHAHDRSXMWKPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.